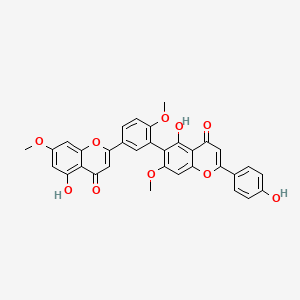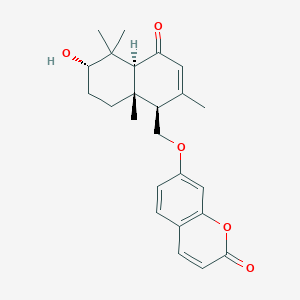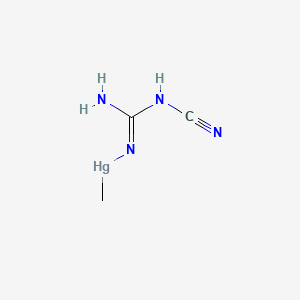
Morsodren
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998)
Aplicaciones Científicas De Investigación
Enzyme Profiles to Monitor Wildlife Residue Accumulation
A study by Dieter (1975) in the Archives of Environmental Contamination and Toxicology examined the effects of Morsodren on plasma enzymes in starlings. The research showed that this compound affected cholinesterase activities and lactate dehydrogenase activities in birds. This study highlights the use of enzyme profiles as a potential method to monitor the presence of toxicants like this compound in wildlife populations (Dieter, 1975).
Combined Effects of this compound with Other Chemicals in Birds
Several studies conducted by Dieter and Ludke in the mid-1970s focused on the combined effects of this compound and other chemicals, like organophosphates and heavy metals, on birds. These studies, published in Bulletin of Environmental Contamination and Toxicology, demonstrated significant interactions between this compound and pesticides, influencing cholinesterase inhibition and mercury accumulation in birds. This research is crucial for understanding the environmental impact of this compound in combination with other contaminants (Dieter & Ludke, 1975), (Dieter & Ludke, 1978).
Propiedades
Número CAS |
502-39-6 |
|---|---|
Fórmula molecular |
C3H6HgN4 |
Peso molecular |
298.7 g/mol |
Nombre IUPAC |
[(E)-[amino-(cyanoamino)methylidene]amino]-methylmercury |
InChI |
InChI=1S/C2H3N4.CH3.Hg/c3-1-6-2(4)5;;/h(H3-,4,5,6);1H3;/q-1;;+1 |
Clave InChI |
JVJUWCMBRUMDDQ-UHFFFAOYSA-N |
SMILES |
C[Hg]N=C(N)NC#N |
SMILES canónico |
C[Hg]N=C(N)NC#N |
Color/Form |
Colorless crystals |
melting_point |
313 °F (EPA, 1998) 156 °C |
Otros números CAS |
502-39-6 |
Descripción física |
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998) |
Solubilidad |
Sol in acetone, ethanol, ethylene glycol but not in benzene In water, 2.17X10+4 mg/l @ 20 °C |
Sinónimos |
(3-cyanoguanidino)methylmercury methylmercurydicyandiamide Morsodren panogen 15 |
Presión de vapor |
6.5e-05 mm Hg at 95 °F (EPA, 1998) 6.5X10-5 mm Hg @ 35 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



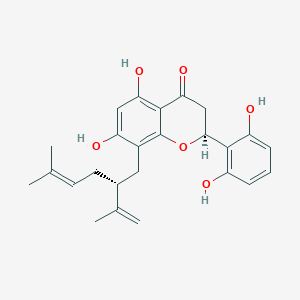
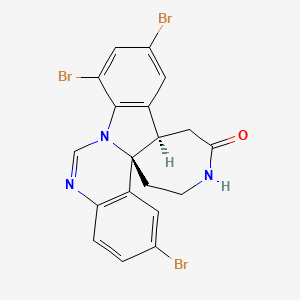
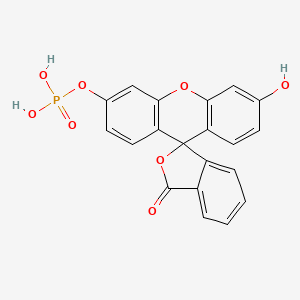
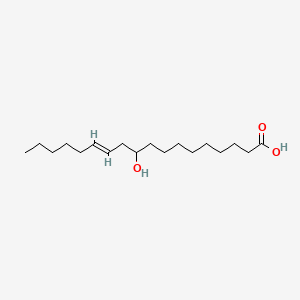
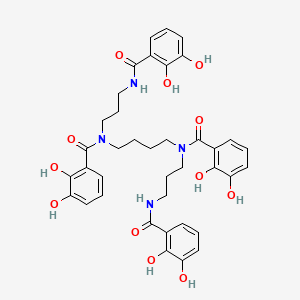
![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)
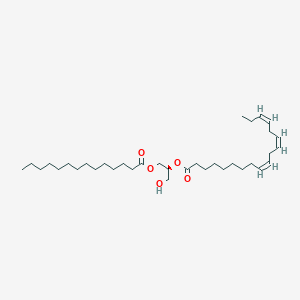
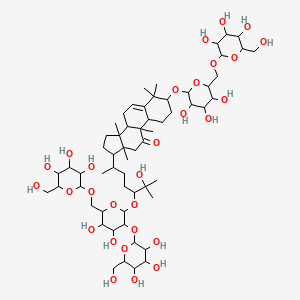
![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)
